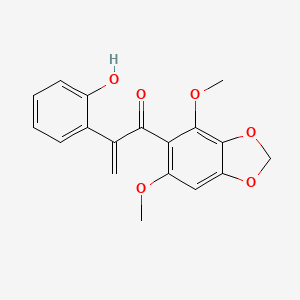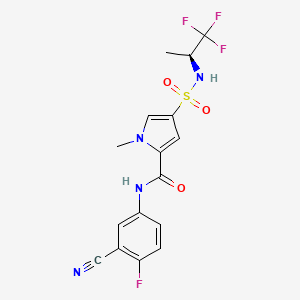
Biliatresone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biliatresone is a natural toxin isolated from Dysphania glomulifera and D. littoralis . It is a 1,2-diaryl-2-propenone class of isoflavonoid . This compound has been found to cause extrahepatic biliary atresia in a zebrafish model . It has attracted much interest for its ability to induce biliary atresia (BA) in both zebrafish and mice .
The synthetic this compound had similar biliary toxic effects compared with natural this compound .
Molecular Structure Analysis
This compound has a molecular formula of C18H16O6 . It has a 1,2-diaryl-2-propenone structure, with an α-methylene ketone bridge formed between two phenyl groups .Chemical Reactions Analysis
The enone moiety of this compound is particularly reactive, being enhanced by the methylenedioxy, methoxy, and hydroxy groups, and undergoes ready Michael addition of water and methanol .科学的研究の応用
Toxicity and Specificity Studies in Zebrafish : Biliatresone has been linked to biliary atresia-like diseases in livestock. It exhibits selective toxicity for extrahepatic cholangiocytes in zebrafish larvae. Studies reveal that the toxin induces oxidative stress, particularly affecting glutathione metabolism. This insight is pivotal in understanding the early pathogenesis of human biliary atresia (Zhao et al., 2016, Hepatology).
Development of Animal Models : In mice, exposure to this compound results in symptoms of biliary atresia, including biliary obstruction and liver fibrosis. This provides a valuable animal model for studying the disease and potential treatments (Yang et al., 2020, Laboratory Investigation).
Investigations into Cellular Mechanisms : Further studies have shown that this compound induces cholangiocyte injury through redox stress, emphasizing the critical role of glutathione depletion in the damage process. This research offers insights into the mechanisms underlying biliary atresia (Waisbourd-Zinman et al., 2016, Hepatology).
Synthesis and Structure-Activity Relationship : The synthesis of this compound and its analogs facilitates structure-activity relationship studies. This is crucial for understanding the compound's environmental toxicity and exploring potential therapeutic interventions (Estrada et al., 2018, ACS Medicinal Chemistry Letters).
Reactivity Studies : this compound shows significant reactivity with biomolecules like glutathione and histamine. Understanding its reactivity helps in elucidating its toxicological impact and guiding the development of antidotes or protective strategies (Koo et al., 2016, Chemical Research in Toxicology).
Environmental Impact on Disease Pathogenesis : Research has highlighted the role of environmental factors like this compound in the pathogenesis of biliary atresia. This has significant implications for understanding and preventing the disease in humans (Patman, 2015, Nature Reviews Gastroenterology & Hepatology).
Exploring Genetic Susceptibility : Studies have connected genetic factors to susceptibility to this compound toxicity, suggesting that genetic variants could be risk factors for human biliary atresia. This has implications for personalized medicine and targeted therapies (Zhao et al., 2019, bioRxiv).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10(11-6-4-5-7-12(11)19)16(20)15-13(21-2)8-14-17(18(15)22-3)24-9-23-14/h4-8,19H,1,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIIXNKUAAGAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C(=O)C(=C)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901046375 |
Source


|
| Record name | 1-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801433-90-8 |
Source


|
| Record name | 1-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)



![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)
![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

